N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide typically involves the reaction of 3-chloro-2-methylaniline with 4-fluorophenylpiperazine in the presence of a suitable carbothioamide reagent. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or ethanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
- N-(2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
- N-(3-chloro-2-methylphenyl)-4-(4-chlorophenyl)piperazine-1-carbothioamide
Uniqueness
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is unique due to its specific substitution pattern on the phenyl rings and the presence of both chloro and fluoro groups. This unique structure may confer distinct pharmacological properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H19ClFN3S |
---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H19ClFN3S/c1-13-16(19)3-2-4-17(13)21-18(24)23-11-9-22(10-12-23)15-7-5-14(20)6-8-15/h2-8H,9-12H2,1H3,(H,21,24) |
InChI Key |
VYTNWFARHOQUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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